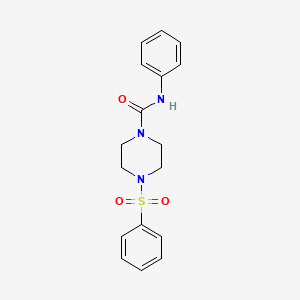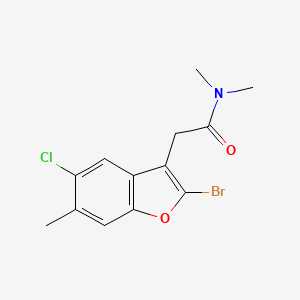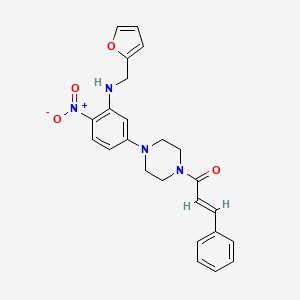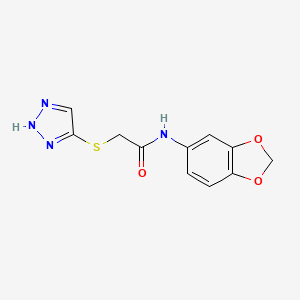
N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide, also known as PSP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PSP is a piperazine derivative that has been studied for its ability to modulate various biological systems, including the central nervous system, cardiovascular system, and immune system. In
Mécanisme D'action
The mechanism of action of N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide is not fully understood, but it is believed to involve the modulation of various receptors and ion channels in the central nervous system. This compound has been shown to bind to the 5-HT2A receptor, which is involved in the regulation of mood and anxiety. It has also been shown to modulate the activity of voltage-gated ion channels, which play a crucial role in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its modulation of neurotransmitter activity, this compound has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to modulate the activity of various enzymes involved in the metabolism of neurotransmitters and other signaling molecules.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide for lab experiments is its ability to modulate multiple biological systems, making it a versatile tool for studying various diseases. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments. Additionally, the synthesis of this compound can be challenging and time-consuming, which can limit its availability for research.
Orientations Futures
There are several future directions for research on N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide. One area of interest is its potential therapeutic applications in various neurological disorders, including depression, anxiety, and schizophrenia. Another area of interest is its potential use as a tool for studying the activity of various neurotransmitters and ion channels in the central nervous system. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide involves the reaction of N-phenylpiperazine with phenylsulfonyl chloride in the presence of a base. The reaction yields this compound as a white solid with a melting point of 192-194°C. The purity of the compound can be confirmed through various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
N-phenyl-4-(phenylsulfonyl)piperazine-1-carboxamide has been studied extensively for its potential therapeutic applications in various diseases. One of the major areas of research is its effect on the central nervous system. This compound has been shown to modulate the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. This modulation has been linked to the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17(18-15-7-3-1-4-8-15)19-11-13-20(14-12-19)24(22,23)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDLYBHKHHDXRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methylene]amino}sulfonyl)benzoate](/img/structure/B5318416.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-(3-pyrrolidinyl)benzamide dihydrochloride](/img/structure/B5318424.png)

![(4-{3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B5318438.png)
![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[2-(2-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5318448.png)
![1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5318456.png)
![2-chloro-N-[3-chloro-4-(4-morpholinyl)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5318474.png)
![2-{4-[3-(4-butoxybenzoyl)-4-hydroxy-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]phenoxy}acetamide](/img/structure/B5318484.png)
![6-(4-chlorophenyl)-N-(1H-1,2,4-triazol-3-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5318489.png)

![1-{[3-(1-naphthyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}cyclopropanecarbonitrile](/img/structure/B5318501.png)
![N-[2-(1-methylpiperidin-2-yl)ethyl]-6-piperazin-1-ylnicotinamide](/img/structure/B5318522.png)
![4-[1-(2-phenoxyethyl)-1H-imidazol-2-yl]pyridine](/img/structure/B5318527.png)
